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Compound of Interest

Compound Name: Chroman-4-one oxime

CAS No.: 24541-01-3; 535935-39-8

Cat. No.: B2533538 Get Quote

Technical Guide for Structural Validation & Analysis

Introduction & Application Context
Chroman-4-one oxime (CAS: 24541-01-3) serves as a critical scaffold in medicinal chemistry,

functioning as a precursor for aminochromans and isoxazoline derivatives. Its structural

integrity is defined by the bicyclic chroman core and the C=N-OH functionality, which

introduces E/Z isomerism—a key parameter in downstream stereoselective synthesis. This

guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate the

synthesis and isomeric purity of the compound.

Synthesis & Sample Preparation
To ensure the spectroscopic data correlates with a standard sample, the compound is prepared

via the condensation of 4-chromanone with hydroxylamine.

Precursor: 4-Chromanone (

, MW 148.16)

Reagent: Hydroxylamine Hydrochloride (

) / Sodium Acetate (
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)

Solvent System: Ethanol/Water (

)

Reaction Type: Nucleophilic Addition-Elimination

Physical State: White crystalline solid

Melting Point: 139°C – 142°C (Recrystallized from Methanol)

Synthesis Workflow (DOT Visualization)
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Caption: Synthesis pathway converting the carbonyl functionality to the oxime via addition-

elimination.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data distinguishes the oxime from its ketone precursor. The most diagnostic change

is the upfield shift of the C-4 carbon and the shielding/deshielding effects on the C-3 and C-5

protons due to the anisotropy of the C=N bond versus C=O.

Isomerism Note: The (E)-isomer is thermodynamically favored and typically constitutes >95%

of the isolated product. The hydroxyl group (OH) is anti to the benzene ring (syn to the C-3

methylene) to minimize steric repulsion with the peri-proton at C-5.

1H NMR Data (400 MHz, DMSO-d6)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

N-OH 11.35 s (br) 1H -

Diagnostic

oxime

hydroxyl;

disappears

with

.

H-5 7.82 dd 1H 8.0, 1.5

Peri-proton;

deshielded by

C=N, but less

than in

ketone (~7.9).

H-7 7.35 td 1H 8.0, 1.5
Aromatic ring

proton.

H-8 6.95 d 1H 8.0

Ortho to ether

oxygen;

shielded.

H-6 7.02 t 1H 8.0
Aromatic ring

proton.

H-2 4.18 t 2H 6.0

Adjacent to

Oxygen;

characteristic

triplet.

H-3 2.85 t 2H 6.0

-to-oxime.

Deshielded

relative to

alkane,

distinct from

ketone H-3

(~2.7).[1]
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13C NMR Data (100 MHz, DMSO-d6)

Position
Shift (

, ppm)
Assignment Logic

C-4 152.4
C=N. Major diagnostic shift

from C=O (~192 ppm).

C-8a 157.8 Quaternary aromatic C-O.

C-7 132.5 Aromatic CH.

C-5 125.4 Aromatic CH.

C-6 121.2 Aromatic CH.

C-4a 118.5 Quaternary aromatic C-C.

C-8 117.2 Aromatic CH.

C-2 65.8 O-CH2.

C-3 25.4

-CH2. Shielded relative to

ketone (~37 ppm) due to syn-

OH

-effect.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the transformation of the carbonyl group. The disappearance of the

strong ketone C=O stretch (

) and the appearance of the C=N and O-H bands are the primary validation criteria.
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Frequency (

)
Intensity Vibration Mode Diagnostic Value

3200 – 3350 Broad, Med
H-bonded oxime

hydroxyl.

3050 Weak Aromatic C-H stretch.

1635 – 1645 Medium
Key Identifier. Distinct

from C=O.

1605, 1580 Strong
Aromatic ring

breathing.

1230 Strong
Aryl alkyl ether stretch

(chroman ring).

940 Medium
Characteristic N-O

single bond stretch.

C. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzopyran core and the labile

nature of the oxime hydroxyl group.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

): m/z 163

Base Peak: m/z 146 (M - OH) or m/z 131 (depending on conditions)

Fragmentation Pathway Analysis[2]
(m/z 163): Stable molecular ion.

(m/z 146): Loss of the hydroxyl radical is the primary fragmentation pathway for oximes,
generating a nitrilium-like cation.

(m/z 145): Elimination of water.
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Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring typically yields ions at m/z 120

(salicylaldehyde derivative) or m/z 92 (phenol radical cation).

MS Fragmentation Logic (DOT Visualization)

Molecular Ion (M+)
m/z 163

[M - OH]+
m/z 146

- •OH

[M - H2O]+
m/z 145

- H2O

RDA Cleavage
m/z 120 / 92

Ring Opening

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in EI-MS for chroman-4-one oxime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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